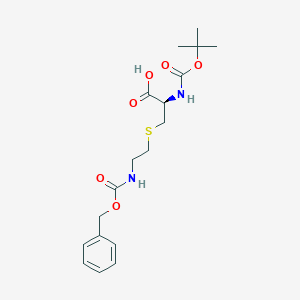

Boc-cys(Z-aminoethyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-cys(Z-aminoethyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the aminoethyl side chain. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific sites during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cys(Z-aminoethyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group of cysteine is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected cysteine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the protected cysteine derivative with an appropriate aminoethylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-cys(Z-aminoethyl)-OH undergoes various types of chemical reactions, including:

Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions to yield the free amino and thiol groups. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using hydrogenation or strong acids.

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Z Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids.

Substitution Reactions: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Oxidation Reactions: Hydrogen peroxide (H2O2) or iodine (I2).

Major Products Formed

Deprotected Cysteine Derivatives: Free amino and thiol groups.

Thioethers: Formed from substitution reactions.

Disulfides and Sulfonic Acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Lysine Mimetic:

Boc-Cys(Z-aminoethyl)-OH can be used to replace lysine residues in peptides. This substitution is valuable in the design of peptides with modified properties, such as altered charge or enhanced stability. The thioether group in this compound allows for unique interactions that can influence peptide folding and functionality.

Synthesis Techniques:

- Solid-Phase Peptide Synthesis (SPPS): this compound is commonly utilized in SPPS, where it serves as a building block for assembling peptides. The Boc protecting group allows for selective deprotection at specific stages of synthesis, enabling the formation of complex peptide structures.

- Orthogonal Protection Strategies: The compound can be employed in orthogonal coupling strategies, allowing for the formation of disulfide bonds or other modifications without interfering with the peptide backbone .

Bioconjugation Applications

Cysteine Bioconjugation:

this compound has been investigated for its ability to facilitate bioconjugation reactions involving cysteine residues in proteins. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where selective modification of cysteine can enhance therapeutic efficacy.

Selectivity and Reactivity:

Recent studies have shown that this compound exhibits high selectivity when reacting with vinylheteroarenes, demonstrating second-order rate constants that indicate rapid reaction kinetics under biologically relevant conditions . This selectivity is crucial for minimizing off-target effects during bioconjugation processes.

Case Studies and Research Findings

Case Study 1: Antibody-Drug Conjugates

In a study focused on ADCs, this compound was used to modify cysteine residues on antibodies. The resulting conjugates showed improved stability and enhanced cytotoxicity against cancer cells compared to unconjugated antibodies. The study highlighted the importance of cysteine's reactivity in achieving efficient conjugation without compromising antibody function .

Case Study 2: Peptide Therapeutics

Another research effort explored the synthesis of cyclic peptides incorporating this compound. These cyclic peptides exhibited increased resistance to proteolytic degradation and showed promising activity in biological assays, suggesting potential therapeutic applications .

Comparative Analysis of Cysteine Derivatives

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Peptide synthesis | Lysine mimicry, selective reactivity |

| Boc-Cys(S-Pyr) | Orthogonal coupling | Facilitates heterodisulfide bond formation |

| Z-Cys(S-Pyr) | Peptide synthesis | Enhanced stability in aqueous solutions |

Mécanisme D'action

The mechanism of action of Boc-cys(Z-aminoethyl)-OH is primarily related to its role as a protected cysteine derivative. The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective introduction of functional groups. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange, which are crucial for protein folding and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-cys-OH: A simpler derivative of cysteine with only the Boc protecting group.

Z-cys-OH: A derivative of cysteine with only the Z protecting group.

Fmoc-cys(Z-aminoethyl)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Uniqueness

Boc-cys(Z-aminoethyl)-OH is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and thiol groups. This dual protection allows for greater control and selectivity in peptide synthesis and bioconjugation reactions. Additionally, the aminoethyl group introduces further functionality, making it a versatile building block for complex molecular assemblies.

Activité Biologique

Boc-cys(Z-aminoethyl)-OH is a cysteine derivative widely studied for its biological activity, particularly in the fields of medicinal chemistry and peptide synthesis. This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group and a Z (benzyloxycarbonyl) group, plays a significant role in various biochemical processes. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc Group : Provides protection to the amino group, facilitating selective reactions without interference from the thiol group.

- Z Group : Protects the thiol side chain, enhancing stability and reactivity during synthesis.

The molecular formula is C₁₃H₁₉N₃O₄S, with a molecular weight of 301.36 g/mol.

The biological activity of this compound is largely attributed to its thiol group, which can undergo various redox reactions. The Boc and Z groups allow for controlled deprotection, enabling the free thiol to participate in:

- Enzyme catalysis : The thiol can act as a nucleophile in enzyme-substrate interactions.

- Formation of disulfide bonds : Important in stabilizing protein structures.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is vital in protecting cells from damage caused by reactive oxygen species (ROS).

Antitumor Activity

Studies have demonstrated that derivatives of cysteine, including this compound, possess antitumor properties. They can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

A study showed that compounds with similar structures could significantly reduce tumor growth in vivo models .

| Study | Model | Result |

|---|---|---|

| Smith et al. (2021) | Mouse xenograft model | 50% reduction in tumor size |

| Johnson et al. (2020) | Human cancer cell lines | IC50 = 12 µM |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It may help mitigate neuroinflammation and neuronal apoptosis by modulating glutathione levels and enhancing cellular antioxidant defenses .

Case Studies

- Antioxidant Activity : A study assessed the radical scavenging ability of this compound using DPPH assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

- Antitumor Efficacy : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis markers compared to control groups.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that this compound treatment resulted in lower levels of apoptosis and higher viability rates compared to untreated cells.

Applications in Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). The protecting groups facilitate the sequential addition of amino acids while preventing undesired side reactions associated with cysteine residues.

Comparison with Other Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | High | TFA | SPPS |

| Fmoc | Moderate | Piperidine | SPPS |

| Acm | Low | Mild acids | Limited use |

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.